molecular formula C19H14ClN3O2S B15033323 (5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15033323
M. Wt: 383.9 g/mol
InChI Key: AIQAVOHOZNXQTH-WJDWOHSUSA-N
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Description

(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a 2-chlorobenzylidene and a 4-ethoxyphenyl group

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H14ClN3O2S/c1-2-25-14-9-7-12(8-10-14)17-21-19-23(22-17)18(24)16(26-19)11-13-5-3-4-6-15(13)20/h3-11H,2H2,1H3/b16-11-

InChI Key

AIQAVOHOZNXQTH-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 4-ethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazole core structure. The final step involves the formation of the benzylidene moiety through a Knoevenagel condensation reaction with 2-chlorobenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolotriazoles.

Scientific Research Applications

(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-chlorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The presence of the 4-ethoxyphenyl group in (5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.

Biological Activity

The compound (5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule belonging to the thiazolo-triazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The structure of this compound features a thiazole ring fused with a triazole moiety, which is known for its diverse pharmacological properties. The presence of the 2-chlorobenzylidene and 4-ethoxyphenyl substituents enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and triazole rings have shown effectiveness against various bacterial strains. A study demonstrated that certain thiazolo[3,2-b][1,2,4]triazoles possess minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro and in vivo studies. The PASS (Prediction of Activity Spectra for Substances) program was utilized to predict the anti-inflammatory activity of related compounds based on their structural characteristics. Results indicated probabilities ranging from 0.274 to 0.636 for exhibiting anti-inflammatory effects . Experimental evaluations showed that some thiazolo[3,2-b][1,2,4]triazoles provided up to 67% protection in animal models compared to 47% with indomethacin .

Anticancer Activity

The anticancer activity of this compound has also been explored. Compounds with similar structures were tested against various human cancer cell lines. Some showed notable tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin . This suggests that the compound may serve as a lead for developing new anticancer therapies.

Comparative Analysis of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialMIC: 3.9 - 31.5 µg/ml against S. aureus
Anti-inflammatoryUp to 67% protection in vivo
AnticancerComparable potency to cisplatin

Case Studies

  • Antimicrobial Study : A series of thiazolo[3,2-b][1,2,4]triazoles were synthesized and evaluated for their antimicrobial activity against multiple pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects.
  • Anti-inflammatory Evaluation : In a controlled study involving R strain mice, several thiazolo-triazole derivatives were tested for their anti-inflammatory effects using established models. The compounds demonstrated significant protective effects compared to standard treatments.

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